4-Biphenylmagnesium bromide

Catalog No.
S3149356
CAS No.
3315-91-1
M.F
C12H9BrMg
M. Wt
257.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Biphenylmagnesium bromide

CAS Number

3315-91-1

Product Name

4-Biphenylmagnesium bromide

IUPAC Name

magnesium;phenylbenzene;bromide

Molecular Formula

C12H9BrMg

Molecular Weight

257.41 g/mol

InChI

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1

InChI Key

JWQLJPBJNSPKSG-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-]

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-]

Organic Synthesis

  • Formation of Carbon-Carbon Bonds

    4-BiPh-MgBr acts as a nucleophile in organic synthesis, reacting with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental tool for constructing complex organic molecules. Source: Organic Chemistry by John McMurry (8th Edition, Chapter 14):

    • The biphenyl group (two connected phenyl rings) in 4-BiPh-MgBr provides steric bulk, which can influence the reaction selectivity and product distribution compared to simpler Grignard reagents like methylmagnesium bromide. This property can be advantageous in synthesizing specific stereoisomers or regioisomers of target molecules. Source: Comprehensive Organic Synthesis by Barbara Trost and Michael Fleming (Volume 9, Chapter 1.2):
  • Preparation of Organometallic Compounds

    -BiPh-MgBr can be used as a precursor for the synthesis of other organometallic compounds containing the biphenyl moiety. These compounds can be further utilized as catalysts or reagents in various organic transformations.

4-Biphenylmagnesium bromide is an organomagnesium compound with the chemical formula C12H9BrMgC_{12}H_{9}BrMg. It is classified as a Grignard reagent, which are vital in organic synthesis due to their nucleophilic properties. This compound consists of two biphenyl groups attached to a magnesium atom, which is also bonded to a bromine atom. The presence of the magnesium atom allows for the compound's reactivity in various

4-Biphenylmagnesium bromide is a hazardous material and requires proper handling due to the following reasons:

  • Flammability: The ethereal solvent (THF or Et₂O) is flammable.
  • Air and Moisture Sensitivity: Exposure to air or moisture can lead to decomposition, releasing flammable hydrogen gas.
  • Reactivity with Water: Reacts violently with water, generating flammable hydrogen gas and heat.
  • Health Hazards: Limited data exists on specific health hazards. However, Grignard reagents can be irritating to the skin, eyes, and respiratory system.

Safety Precautions:

  • Handle under a fume hood with proper personal protective equipment (gloves, goggles, respirator).
  • Work with minimal quantities and avoid contact with water or moisture.
  • Store in tightly sealed containers under an inert atmosphere and low temperature.

4-Biphenylmagnesium bromide is known for its versatility in organic synthesis. Key reactions include:

  • Nucleophilic Addition: This compound can react with carbonyl compounds (such as aldehydes and ketones) to form alcohols. The nucleophilic nature of the Grignard reagent allows it to attack the electrophilic carbon of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate, which can be hydrolyzed to yield the corresponding alcohol .
  • Substitution Reactions: It can also engage in substitution reactions with alkyl halides, resulting in the formation of new carbon-carbon bonds. This reaction is crucial for building complex organic molecules .
  • Cross-Coupling Reactions: 4-Biphenylmagnesium bromide can participate in iron-catalyzed cross-coupling reactions with alkyl halides, yielding good to excellent yields of coupling products .

The synthesis of 4-biphenylmagnesium bromide typically involves the reaction of biphenyl with magnesium in an anhydrous solvent such as tetrahydrofuran. The general procedure includes:

  • Preparation: Anhydrous conditions are crucial since Grignard reagents react violently with water.
  • Reaction: Biphenyl is added to a mixture containing magnesium turnings in tetrahydrofuran.
  • Formation: The reaction proceeds with the formation of 4-biphenylmagnesium bromide, which can be monitored by observing changes in color or consistency.

This method allows for the efficient production of this Grignard reagent for subsequent use in various organic reactions .

4-Biphenylmagnesium bromide has several applications in organic chemistry:

  • Synthesis of Complex Organic Molecules: It is widely used for constructing complex molecules through nucleophilic additions and substitutions.
  • Material Science: The compound may be utilized in polymer chemistry for creating biphenyl-based materials.
  • Pharmaceutical Chemistry: It can serve as an intermediate in the synthesis of pharmaceutical agents by facilitating the formation of key carbon-carbon bonds.

Interaction studies involving 4-biphenylmagnesium bromide primarily focus on its reactivity with various electrophiles. These studies help elucidate its behavior in different chemical environments and its potential applications in synthesizing complex structures. Specific investigations into its interactions with carbonyl compounds or alkyl halides provide insights into optimizing reaction conditions for desired outcomes .

Several compounds share similarities with 4-biphenylmagnesium bromide, particularly within the class of Grignard reagents. Notable similar compounds include:

  • Phenylmagnesium bromide: A simpler Grignard reagent that reacts similarly but lacks the biphenyl structure.
  • 3-Biphenylmagnesium bromide: Similar structure but differs in the position of biphenyl substitution, affecting its reactivity profile.
  • Benzophenone magnesium bromide: A compound that contains a ketone functional group, which may influence its reactivity compared to 4-biphenylmagnesium bromide.

Comparison Table

CompoundStructure TypeUnique Features
4-Biphenylmagnesium bromideGrignard reagentTwo biphenyl groups; versatile nucleophile
Phenylmagnesium bromideGrignard reagentSimpler structure; less steric hindrance
3-Biphenylmagnesium bromideGrignard reagentPositioning affects reactivity
Benzophenone magnesium bromideGrignard reagentContains ketone; different reactivity

The unique structure of 4-biphenylmagnesium bromide allows it to engage effectively in synthetic pathways that other similar compounds may not facilitate as efficiently due to steric hindrance or electronic effects .

Hydrogen Bond Acceptor Count

2

Exact Mass

255.97380 g/mol

Monoisotopic Mass

255.97380 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-18

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